ZZW-115 hydrochloride

NUPR1 inhibition pancreatic ductal adenocarcinoma in vivo tumor regression

ZZW-115 hydrochloride is the definitive NUPR1 inhibitor—engineered from trifluoperazine to eliminate dose-limiting neurotoxicity while preserving sub‑micromolar potency (Kd 2.1 µM) across 27+ cancer cell lines. Unlike generic analogs, ZZW‑115 uniquely enables KRASG12D‑mutant synthetic‑lethality screening, Sorafenib‑resistant HCC xenograft studies, and ferroptosis pathway interrogation. Every batch is rigorously purified (≥98%) to reduce pilot‑testing burden and deliver reproducible, translationally‑relevant results.

Molecular Formula C24H34Cl3F3N4S
Molecular Weight 574.0 g/mol
Cat. No. B2419709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZZW-115 hydrochloride
Molecular FormulaC24H34Cl3F3N4S
Molecular Weight574.0 g/mol
Structural Identifiers
InChIInChI=1S/C24H31F3N4S.3ClH/c1-28(2)12-13-30-16-14-29(15-17-30)10-5-11-31-20-6-3-4-7-22(20)32-23-9-8-19(18-21(23)31)24(25,26)27;;;/h3-4,6-9,18H,5,10-17H2,1-2H3;3*1H
InChIKeyOBSKIDNFCBBXKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





ZZW-115 Hydrochloride: A Chemically Optimized NUPR1 Inhibitor with Verified Cytotoxicity Across Multiple Cancer Models


ZZW-115 hydrochloride is a small-molecule derivative of trifluoperazine (TFP) that functions as a potent inhibitor of nuclear protein 1 (NUPR1), an intrinsically disordered stress protein essential for tumor survival under adverse conditions [1]. Characterized by a binding affinity Kd of 2.1 µM against NUPR1 and a broad cytotoxicity profile across over 25 cancer cell lines with IC50 values ranging from 0.42 µM to 7.75 µM, ZZW-115 is validated in both in vitro and in vivo xenograft models for antitumor efficacy [2].

Why Generic Substitution Fails: Quantifiable Advantages of ZZW-115 Hydrochloride Over TFP and NUPR1-Targeting Analogs


While the parent compound TFP was repurposed as a NUPR1 inhibitor, it required neurotoxic doses to achieve antitumor effects, rendering it clinically unusable [1]. Subsequent ligand-based medicinal chemistry optimization produced ZZW-115, which preserves NUPR1 inhibition while eliminating the dose-limiting neurological side effects observed with TFP in murine models [2]. Furthermore, structure-activity relationship studies demonstrate that subtle modifications to the ZZW-115 scaffold—such as extending the alkyl chain by a single methylene group—significantly decrease NUPR1 binding affinity, underscoring that generic analogs cannot be presumed equivalent without explicit validation [3].

Quantitative Differentiation Guide: Head-to-Head Evidence for ZZW-115 Hydrochloride Versus Comparators


In Vivo Antitumor Efficacy of ZZW-115 Hydrochloride Versus TFP in Pancreatic Cancer Models

ZZW-115 exhibits an antitumor effect greater than ten times that of its parent compound, trifluoperazine (TFP), in pancreatic tumor models, achieving complete cancer cell disappearance in multiple experimental systems [1]. Unlike TFP, ZZW-115 does not cause neurological side effects at therapeutic doses [1]. In orthotopic immunocompetent models, ZZW-115 at 5 mg/kg administered daily for 30 days reduced tumors to an almost unmeasurable size, with growth arrest occurring within days of treatment initiation .

NUPR1 inhibition pancreatic ductal adenocarcinoma in vivo tumor regression

Mitochondrial Catastrophe Induction: Irreversible ATP Depletion That Cannot Be Rescued by Cell Death Inhibitors

ZZW-115 induces cell death through mitochondrial catastrophe characterized by reduced ATP production and reactive oxygen species overproduction [1]. Critically, the ATP depletion triggered by ZZW-115 cannot be rescued by the apoptosis inhibitor Z-VAD-FMK or the necrosis inhibitor Necrostatin-1, demonstrating that the compound's cell death mechanism is driven by irreversible mitochondrial failure rather than solely through caspase- or RIPK1-dependent pathways [2]. This contrasts with many cytotoxic agents whose effects are partially reversible with pathway-specific inhibitors.

mitochondrial metabolism ATP depletion apoptosis-necroptosis

Synthetic Lethality in KRASG12D-Driven Tumors: Selective Vulnerability Exploitation

ZZW-115 demonstrates selective cytotoxicity in KRASG12D-expressing cells by inhibiting NUPR1-dependent stress granule formation. In Pdx1-cre;LSL-KrasG12D (KC) mice, ZZW-115 treatment triggered caspase 3 activation, DNA fragmentation, and apoptotic body formation specifically in KrasG12D-expressing cells [1]. A four-week ZZW-115 treatment significantly reduced both the number and size of pancreatic intraepithelial neoplasias in KC mice [1]. This synthetic lethal interaction between KRASG12D mutation and NUPR1 inhibition establishes ZZW-115 as a tool compound for KRAS-driven tumor research, whereas TFP lacks this characterized selectivity profile.

KRASG12D mutation stress granules synthetic lethality

Broad-Spectrum Cytotoxicity: IC50 Range Across 27 Cancer Cell Lines

ZZW-115 demonstrates cytotoxic activity across a diverse panel of 27 cancer cell lines, with IC50 values spanning from 0.42 µM in HepG2 hepatocellular carcinoma cells to 7.75 µM in SaOS-2 osteosarcoma cells [1]. In pancreatic ductal adenocarcinoma (PDAC) specifically, ZZW-115 shows IC50 values ranging from 0.84 µM (ANOR cells) to 4.93 µM (HN14 cells) [2]. For procurement decisions, this broad activity profile supports its utility as a tool compound across multiple cancer types, whereas many NUPR1-targeting analogs lack comprehensive cross-lineage validation data.

cancer cell panel IC50 profiling cytotoxicity

Triple Cell Death Mechanism Activation: Apoptosis, Necroptosis, and Ferroptosis

ZZW-115 induces tumor cell death through three distinct programmed cell death pathways: apoptosis, necroptosis, and ferroptosis [1]. The ferroptotic component is specifically mediated by reactive oxygen species (ROS) accumulation in a mitochondria-dependent manner and can be prevented by ferrostatin-1 and ROS-scavenging agents . This triple-mechanism profile is functionally significant because tumors resistant to one pathway may remain susceptible to the others. TFP, by contrast, has not been demonstrated to induce ferroptosis as part of its mechanism.

ferroptosis necroptosis apoptosis ROS

Recommended Research Applications for ZZW-115 Hydrochloride Based on Validated Differential Evidence


KRASG12D-Driven Pancreatic Cancer Research Requiring Synthetic Lethality

ZZW-115 is the appropriate selection for studies investigating NUPR1-dependent stress granule formation as a therapeutic vulnerability in KRASG12D-mutant tumors. Validated in KC mouse models, ZZW-115 treatment specifically triggers apoptosis in KrasG12D-expressing cells and reduces PanIN development [1]. This application leverages a synthetic lethality relationship that has not been validated for TFP or other NUPR1-targeting analogs [1].

Sorafenib-Resistant Hepatocellular Carcinoma Studies

ZZW-115 is indicated for HCC research where Sorafenib resistance is a variable of interest. NUPR1 expression is progressively upregulated from hepatitis to cirrhosis to HCC and is implicated in Sorafenib resistance mechanisms [1]. ZZW-115 demonstrates validated antitumor efficacy in HepG2 and Hep3B HCC cell lines and xenograft models, with mitochondrial failure-driven cell death that operates independently of Sorafenib's kinase inhibition pathway [1].

Ferroptosis Mechanism Studies Requiring a Validated NUPR1-ROS Axis Inducer

ZZW-115 is uniquely suited among NUPR1 inhibitors for ferroptosis research, as it induces mitochondria-dependent ROS accumulation that can be rescued by ferrostatin-1 [1]. This validation enables ZZW-115 to serve as a chemical probe for interrogating the intersection between NUPR1 signaling and ferroptotic cell death pathways, an application not supported by TFP or other NUPR1-targeting compounds lacking ferroptosis validation [1].

Broad-Spectrum Cancer Cell Panel Screening for NUPR1 Dependency

ZZW-115 is the preferred NUPR1 inhibitor for cross-lineage cancer cell screening due to its validated IC50 dataset across 27 cell lines including PDAC, glioblastoma, lymphoma, leukemia, colorectal, lung, melanoma, and osteosarcoma [1]. This breadth of validation reduces the experimental burden of pilot testing and supports ZZW-115 as a reference NUPR1 inhibitor for comparative oncology studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZZW-115 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.